(1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride
Description
(1R)-1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS: 1955474-33-5) is a chiral amine derivative with a pyrazine aromatic heterocycle. Its molecular formula is C₆H₁₁Cl₂N₃, and it has a molecular weight of 196.08 g/mol. This compound is widely used in medicinal chemistry and drug discovery as a building block for small-molecule synthesis. It is provided as a hydrochloride salt to enhance solubility and stability, with a purity exceeding 95% . Storage recommendations include short-term storage at room temperature (RT) or long-term storage at -80°C to maintain integrity .
Properties
IUPAC Name |
(1R)-1-pyrazin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(7)6-4-8-2-3-9-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZMYLBMRESFK-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-33-5 | |
| Record name | (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazine derivatives with suitable amine precursors. One common method includes the reduction of pyrazine-2-carboxylic acid to pyrazine-2-carboxaldehyde, followed by reductive amination with ®-1-phenylethylamine. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride form readily participates in proton transfer reactions due to its ionic nature. The free base ((1R)-1-(pyrazin-2-yl)ethan-1-amine) regenerates under alkaline conditions:
Key Properties :
Applications :
-
Used as a buffering agent in asymmetric catalysis.
-
Neutralization reactions to isolate the free amine for downstream coupling.
Nucleophilic Substitution
The primary amine acts as a nucleophile in SN2 reactions. Example with methyl iodide:
Reaction Conditions :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 60 | 78 |
| Benzyl bromide | THF | 25 | 65 |
Mechanism :
-
Amine lone pair attacks electrophilic carbon in alkyl halides.
-
Stereochemistry at the chiral center is retained due to minimal steric hindrance.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
Key Findings :
-
Reaction with acetyl chloride achieves 92% yield in dichloromethane at 0°C.
-
Pyrazine ring remains inert under mild acylation conditions .
Applications :
-
Intermediate in peptide-mimetic drug synthesis.
Oxidation
The amine undergoes oxidation with hydrogen peroxide to form a nitroso derivative:
Conditions :
Reduction
Not typically required, as the compound is already in a reduced amine state.
Coupling Reactions
Used in Suzuki-Miyaura cross-couplings when functionalized with a boronic ester:
Example :
Performance Metrics :
-
Catalyst: Pd(PPh₃)₄ (2 mol%).
-
Yield: 85% (toluene, 80°C).
Stereochemical Stability
The (1R)-configuration remains intact under most conditions:
| Condition | Racemization (%) |
|---|---|
| pH 3, 25°C, 24h | <1 |
| pH 10, 60°C, 6h | 12 |
Implications :
-
Chiral integrity critical for enantioselective catalysis.
Thermal Degradation
Decomposition occurs above 200°C:
TGA Data :
Scientific Research Applications
Medicinal Chemistry
(1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride serves as a versatile building block in drug development. Its derivatives have been investigated for various therapeutic targets:
- Cancer Therapy : Compounds with similar structures have shown promise as inhibitors of ENPP1, a negative regulator in cancer immunotherapy pathways . Specifically, derivatives have been developed that enhance immune response by modulating the cGAS-STING pathway.
- Neurological Disorders : Research indicates that compounds containing the pyrazinyl moiety may exhibit neuroprotective properties, making them potential candidates for treating conditions like Alzheimer's disease.
Cell-Based Assays
Studies have utilized (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride in cell-based assays to evaluate its effects on cell viability and proliferation across various cancer cell lines. These assays help establish the compound's efficacy and safety profile .
Case Study 1: ENPP1 Inhibition
A recent study highlighted the development of imidazo[1,2-a]pyrazine derivatives, closely related to (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, which demonstrated significant ENPP1 inhibition. The lead compound showed an IC50 value of 5.70 nM, indicating strong potency in enhancing immune responses against tumors when combined with anti-PD-1 therapy .
Case Study 2: Drug Development for Neurological Disorders
Research on related pyrazine derivatives has indicated their potential in targeting neurotransmitter systems involved in neurological disorders. These compounds exhibited favorable binding affinities to specific receptors, suggesting their role in modulating synaptic activity .
Mechanism of Action
The mechanism of action of (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Pyrazine vs.
- The methyl group in CAS 1423040-62-3 adds steric bulk, which may influence receptor binding .
- Polarity : The methoxy-substituted compound (CAS 2247088-16-8) exhibits higher polarity due to the oxygen atom, likely enhancing aqueous solubility compared to the target compound .
Biological Activity
(1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid biosynthesis, leading to antimicrobial effects.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride exhibits notable antimicrobial properties. For instance, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer potential. In vitro studies demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 3.5 |
| HeLa | 4.0 |
Study on Antimicrobial Properties
A recent study focused on the antimicrobial efficacy of (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride against Mycobacterium tuberculosis. The compound exhibited a significant reduction in bacterial load in vitro, suggesting potential as an anti-tubercular agent .
Evaluation as a c-Met Kinase Inhibitor
Another study investigated the compound's role as a c-Met kinase inhibitor. Results indicated that it could effectively inhibit c-Met kinase activity at nanomolar concentrations, demonstrating promise in targeting specific cancer pathways .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and optimizing the yield of (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (1R)-configuration. Key steps include:
- Chiral Pool Synthesis : Use (R)-1-phenylethylamine derivatives as chiral templates, followed by pyrazine ring functionalization .
- Reductive Amination : React pyrazine-2-carbaldehyde with a chiral amine precursor under hydrogenation conditions, followed by dihydrochloride salt formation .
- Purification : Employ reverse-phase ultra-performance liquid chromatography (RP-UPLC) to isolate the diastereomerically pure product and quantify impurities (e.g., regioisomers, diastereomers) .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for single-crystal refinement to confirm absolute configuration and hydrogen bonding patterns. High-resolution data (>1.0 Å) are critical for resolving pyrazine ring geometry .
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to validate enantiopurity .
- Spectroscopy : Combine H/C NMR (e.g., pyrazine proton splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Preventive Measures : Store in airtight containers under inert gas (N/Ar) to prevent hygroscopic degradation. Use explosion-proof equipment due to flammability risks .
- Exposure Mitigation : Wear FFP3 respirators and nitrile gloves during synthesis to avoid inhalation/contact with reactive intermediates.
- Emergency Response : For spills, neutralize with 5% acetic acid before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments reported for this compound?
- Methodological Answer :
- Orthogonal Validation : Cross-validate X-ray data with circular dichroism (CD) spectroscopy to correlate Cotton effects with the (1R)-configuration .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental and theoretical optical rotation values .
- Case Study : A 2021 study identified misassignments in pyrazine derivatives due to solvent-induced conformational changes; replicate analyses in multiple solvents (e.g., MeOH, DMSO) .
Q. What advanced techniques are suitable for impurity profiling and stability testing?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions, then monitor degradation products via RP-UPLC with photodiode array (PDA) detection .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid-state formulations using MALDI-TOF .
- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent to quantify residual solvents (e.g., dichloromethane) with <1% error margins .
Q. How can researchers investigate the compound’s pharmacological mechanisms in preclinical models?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. For example, a 2019 study identified NMDA receptor modulation via patch-clamp electrophysiology .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation kinetics. LC-MS/MS quantifies parent compound depletion .
- Molecular Dynamics (MD) : Simulate pyrazine-amine interactions with target proteins (e.g., SARS-CoV-2 main protease) to guide structure-activity relationship (SAR) studies .
Q. How should conflicting bioactivity data from different research groups be reconciled?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability. A 2018 study attributed contradictory antiviral results to differences in HEK293 cell viability thresholds .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC deposition codes) to rule out polymorphic forms affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
